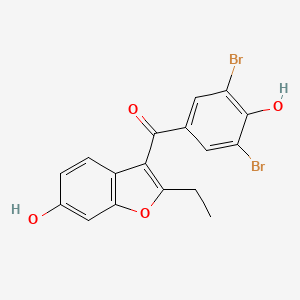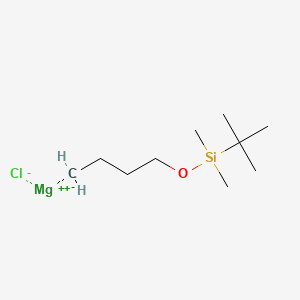
2-Thiophenemethanol, 5-(difluoromethyl)-
概要
説明
2-Thiophenemethanol is a heterocyclic compound with the molecular formula C5H6OS and a molecular weight of 114.166 . It is also known by other names such as 2-Hydroxymethylthiophene, 2-Thiophenecarbinol, Thiophene-2-methanol, 2-Thenyl alcohol, and Thiophene, 2-(hydroxymethyl)- .
Molecular Structure Analysis
The molecular structure of 2-Thiophenemethanol is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Thiophenemethanol has a melting point of 0°C, a boiling point of 207°C, and a density of 1.205 g/mL at 25°C . It has a refractive index of 1.564 . It is a clear colorless to light yellow liquid . It is soluble in water at 40 g/L (20 ºC) .科学的研究の応用
Synthesis and Reactions
2-Thiophenemethanol, 5-(difluoromethyl)-, is a derivative of thiophene, a sulfur-containing heterocycle that exhibits significant versatility in organic synthesis. Thiophenes are crucial in developing compounds with a wide range of bioactivities, including antimicrobial, anticancer, and antiparasitic activities. Their electronic properties also make them valuable in organic materials for applications such as field effect transistors, solar cells, and light-emitting diodes. The synthesis and functionalization of thiophene derivatives, including halogenated variants like 2-Thiophenemethanol, 5-(difluoromethyl)-, are central to creating novel materials and pharmaceuticals. This involves various synthetic approaches, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to introduce functional groups that impart desired properties to the resulting compounds (Xuan, 2020).
Biological Activity and Drug Design
Thiophene derivatives serve as key scaffolds in drug design, offering a range of biological activities due to their structural flexibility and the ability to undergo various chemical modifications. For instance, thiophene-containing molecules are found in several pharmaceuticals with anti-inflammatory and anticancer properties. The incorporation of a difluoromethyl group, as in 2-Thiophenemethanol, 5-(difluoromethyl)-, can enhance the biological activity of these molecules by affecting their electronic distribution and metabolic stability. This makes them promising candidates for developing new drugs with improved efficacy and safety profiles (Ostrowski, 2022).
Environmental and Material Applications
The environmental applications of thiophene derivatives extend to their use in biodegradation processes and as components in materials science. For example, thiophene-based compounds are investigated for their potential in microbial degradation of pollutants, indicating their role in environmental remediation efforts. Additionally, the unique optical and electronic properties of thiophene derivatives make them suitable for creating advanced materials, including polymers and organic semiconductors, which are essential for photonic and electronic devices. The difluoromethyl group in 2-Thiophenemethanol, 5-(difluoromethyl)- can modify these properties, potentially leading to materials with enhanced performance (Kropp & Fedorak, 1998).
Safety and Hazards
2-Thiophenemethanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It should be handled with protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary targets of (5-(Difluoromethyl)-2-thienyl)methanol are currently unknown. This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom
Mode of Action
Without specific information on the primary targets of (5-(Difluoromethyl)-2-thienyl)methanol, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that difluoromethylation processes, which involve the formation of a bond between a carbon atom and a difluoromethyl group (cf2h), have been studied extensively . These processes can lead to significant changes in the chemical properties of the resulting compounds, potentially affecting their interactions with biological targets.
Biochemical Pathways
Difluoromethylation processes can lead to the formation of various types of bonds, including c(sp), c(sp2), c(sp3), o, n, or s bonds . These processes can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
For instance, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability, bioavailability, and lipophilicity of therapeutic agents .
Result of Action
It’s worth noting that compounds containing a difluoromethyl group can exhibit a wide range of biological activities, depending on their specific chemical structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of (5-(Difluoromethyl)-2-thienyl)methanol and its interactions with its targets . .
特性
IUPAC Name |
[5-(difluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLKWMMSQRXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


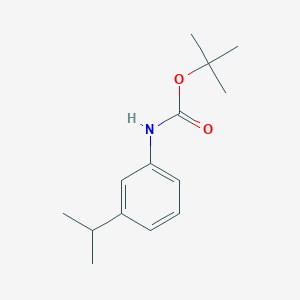
![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)
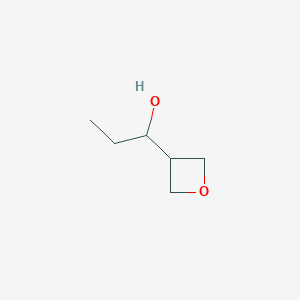

![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)
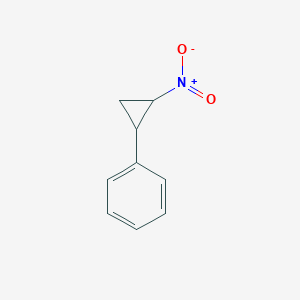

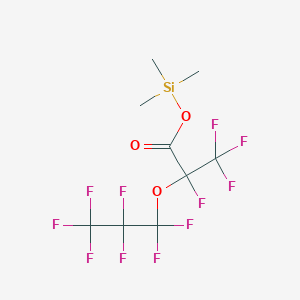

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
